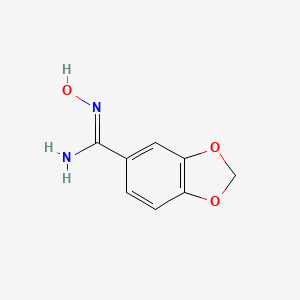

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Descripción

Historical Context and Significance in Chemical Research

The development of this compound can be traced to the convergence of two distinct areas of chemical research: amidoxime chemistry and benzodioxole derivative development. The first synthesized amidoxime, formamidoxime, was obtained in 1873 by Lossen and Schigerdecker, though the chemical structure of amidoximes was not definitively established until 1884 through Tiemann's pioneering work. This early foundation in amidoxime chemistry laid the groundwork for understanding the unique properties of compounds bearing both amino and hydroxymino functions on the same carbon atom.

The benzodioxole moiety gained prominence in pharmaceutical research through its presence in naturally occurring compounds and its demonstrated biological activities. Historical investigations into benzodioxole derivatives revealed their potential as antioxidants, with compounds such as those derived from Melissa officinalis showing significant antioxidative properties. The systematic exploration of 1,3-benzodioxole compounds revealed their capacity to inhibit various enzymatic systems, including 5-alpha reductase in both human and rat models, establishing their relevance in hormonal regulation studies.

The synthesis of this compound represents a strategic molecular hybridization approach, combining the proven biological activities of both structural components. Research conducted in the early 2000s demonstrated that hybridization strategies could significantly enhance the potency and selectivity of pharmaceutical compounds, leading to increased interest in molecules that incorporate multiple pharmacophoric groups. The compound's development reflects the modern pharmaceutical industry's emphasis on rational drug design, where specific structural modifications are made to optimize biological activity while maintaining synthetic feasibility.

Amidoxime Chemistry: Principles and Overview

Amidoximes constitute a distinctive class of organic compounds characterized by the presence of both amino and hydroxymino functional groups attached to the same carbon atom, creating a unique electronic and steric environment that contributes to their diverse biological activities. The general structure of amidoximes can be represented as R-C(=N-OH)-NH2, where the carbon center bears both the oxime and amine functionalities. This dual functionality imparts remarkable chemical versatility to amidoximes, enabling them to participate in various chemical transformations and biological processes.

The synthesis of amidoximes predominantly involves the nucleophilic attack of hydroxylamine on nitriles, representing the most widely employed synthetic methodology in contemporary organic chemistry. This reaction typically proceeds under mild conditions, often requiring only the presence of a base such as triethylamine or sodium carbonate to facilitate the in situ generation of free hydroxylamine from its hydrochloride salt. The reaction can be conducted at room temperature, though elevated temperatures in refluxing ethanol or methanol are frequently employed to reduce reaction times and improve yields.

The electronic properties of amidoximes are particularly noteworthy, as the hydroxymino group can exist in multiple tautomeric forms, contributing to the compound's ability to interact with various biological targets. The presence of both electron-donating amino and electron-withdrawing hydroxymino groups creates a balanced electronic environment that can accommodate diverse intermolecular interactions. This electronic versatility has been exploited in medicinal chemistry to develop compounds with specific biological activities, including antimicrobial, anticancer, and cardiovascular therapeutic effects.

Metabolic transformations of amidoximes involve complex enzymatic processes, particularly through the cytochrome P450 system and the mitochondrial amidoxime-reducing component (mARC). These biotransformation pathways can lead to the formation of various metabolites, including corresponding amides and nitriles, often accompanied by the release of nitric oxide. The nitric oxide-releasing capability of amidoximes has been extensively studied and represents a significant therapeutic advantage in cardiovascular applications.

Benzodioxole Moiety: Structure and Importance

The 1,3-benzodioxole moiety represents a fused ring system consisting of a benzene ring attached to a 1,3-dioxole ring, creating a distinctive heterocyclic structure with unique electronic and steric properties. The molecular framework of 1,3-benzodioxole (C7H6O2) features a methylenedioxy bridge that constrains the oxygen atoms in a five-membered ring configuration, resulting in specific geometric and electronic characteristics that influence the compound's reactivity and biological activity.

The electronic structure of the benzodioxole system is characterized by the electron-donating nature of the methylenedioxy group, which increases electron density on the benzene ring through resonance effects. This electron enrichment typically occurs at the 4 and 6 positions of the benzene ring, making these sites more susceptible to electrophilic aromatic substitution reactions. The constrained geometry of the dioxole ring also influences the spatial arrangement of substituents, potentially affecting molecular recognition processes and protein-ligand interactions.

Biological significance of the benzodioxole moiety has been demonstrated across numerous pharmaceutical applications, with derivatives showing activities including anti-tumor, anti-hyperlipidemia, and antioxidative effects. The structural framework has been incorporated into various therapeutic agents, with notable examples including the anticonvulsant stiripentol and several anticancer compounds currently under clinical investigation. The benzodioxole system's ability to undergo ring-opening reactions under metabolic conditions provides additional opportunities for prodrug development, where the intact benzodioxole serves as a protected form that releases active metabolites upon enzymatic processing.

Recent investigations have revealed that fluorinated analogues of benzodioxole compounds exhibit enhanced metabolic stability and improved drug-target interactions compared to their non-fluorinated counterparts. This finding has led to the development of advanced fluorinated benzodioxole building blocks, with pharmaceutical companies actively pursuing these derivatives for drug development applications. The incorporation of fluorine atoms into the benzodioxole framework has proven particularly successful in the development of small molecule chaperones, where the modified benzodioxole structure facilitates proper protein folding in genetic diseases.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of chemical and biological investigation, reflecting the compound's position at the intersection of amidoxime and benzodioxole chemistry. Contemporary research has demonstrated that hybrid molecules incorporating both structural elements often exhibit synergistic effects, resulting in enhanced biological activities that exceed the sum of their individual components. This phenomenon has been particularly evident in anticancer research, where amidoxime-containing compounds have shown strong pharmacological effects with anticancer activity representing a primary therapeutic application.

Mechanistic studies have revealed that carboximidamide-containing compounds, particularly those incorporating benzodioxole moieties, demonstrate significant antiproliferative activity against various cancer cell lines through multiple pathways. Research conducted on related piperine-carboximidamide hybrids has shown that compounds with similar structural features can inhibit key cellular targets including epidermal growth factor receptor (EGFR), v-Raf murine sarcoma viral oncogene homolog B (BRAF), and cyclin-dependent kinase 2 (CDK2), with inhibitory concentrations in the nanomolar range.

The synthetic accessibility of this compound has been established through well-characterized reaction protocols, with documented synthesis procedures achieving yields of 94% under optimized conditions. The synthetic route typically involves the reaction of the corresponding nitrile (1,3-benzodioxole-5-carbonitrile) with hydroxylamine hydrochloride in the presence of N-ethyl-N,N-diisopropylamine in ethanol, demonstrating the practical feasibility of producing this compound for research applications.

Current research applications encompass diverse areas including drug metabolism studies, particularly focusing on the compound's interaction with the mitochondrial amidoxime-reducing component (mARC), which represents the most recently discovered molybdoenzyme in humans. The compound's potential as a prodrug candidate has been explored based on the established principle that amidoximes can serve as bioreversible protecting groups for amidines, enabling improved oral bioavailability of pharmaceutical agents. Additionally, the compound's nitric oxide-releasing properties have generated interest in cardiovascular research, where controlled nitric oxide release could provide therapeutic benefits in treating hypertension and thrombosis.

Table 1: Key Physical and Chemical Properties of this compound

The growing body of research surrounding this compound reflects its potential as a versatile platform for pharmaceutical development, with ongoing investigations focusing on optimizing its therapeutic properties while maintaining favorable pharmacokinetic characteristics. The compound's unique structural features position it as a valuable tool in medicinal chemistry research, offering opportunities for the development of novel therapeutic agents across multiple disease areas.

Propiedades

Número CAS |

4720-72-3 |

|---|---|

Fórmula molecular |

C8H8N2O3 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

N'-hydroxy-1,3-benzodioxole-5-carboximidamide |

InChI |

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10) |

Clave InChI |

GZXSHCHKXXMZQP-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=NO)N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C(=N\O)/N |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C(=NO)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Actividad Biológica

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzodioxole ring and an imidamide functional group. The presence of hydroxyl and methoxy groups enhances its reactivity and biological activity. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of approximately 194.19 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound is known to interact with specific molecular targets, inhibiting enzymes by binding to their active sites. This inhibition can lead to various biological effects depending on the enzyme and pathway involved.

Key Mechanisms:

- Enzyme Inhibition: The compound has been explored for its potential to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression .

- Antimicrobial Activity: Studies have indicated that it may exhibit antimicrobial properties, particularly against certain bacterial strains .

Biological Activity Overview

The following table summarizes the various biological activities associated with this compound:

Case Studies and Research Findings

-

Inhibition of Histone Deacetylases:

A study highlighted the compound's ability to selectively inhibit HDACs, which play a pivotal role in cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the imidamide group could enhance potency . -

Antimicrobial Efficacy:

Research conducted on various derivatives of benzodioxole compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics . -

Antiparasitic Activity:

In vitro studies revealed that this compound exhibited dose-dependent growth inhibition against Schistosoma mansoni, suggesting its potential as an antischistosomal agent .

Comparación Con Compuestos Similares

Structural Insights :

- The hydroxyamidine group distinguishes it from hydrazide derivatives (e.g., compounds 3a-3b in ), which exhibit different reactivity and pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Key Observations :

Mechanistic Differences :

- The benzodioxole ring’s electron-donating effects may enhance radical-scavenging activity compared to thiophene analogs .

- Benzoimidazole’s basic nitrogen facilitates protonation at physiological pH, improving membrane permeability relative to the target compound .

Commercial and Industrial Relevance

- Target Compound : Available from 13 suppliers, with pricing on request and free shipping for bulk orders (>$10,000) .

- Thiophene Analogs : 15 suppliers, reflecting broader commercial use in agrochemicals .

- Benzimidazole Derivatives : Dominant in pharmaceuticals (e.g., anthelmintics), with established manufacturing pipelines .

Q & A

Q. Basic Research Focus

- Exposure control : Use fume hoods and P95/P1 respirators to prevent inhalation of fine particulates .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid light exposure, as benzodioxole derivatives are prone to photolytic decomposition .

- Emergency measures : In case of skin contact, rinse immediately with 0.1 M NaOH to neutralize acidic byproducts .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced Research Focus

- pH stability : Hydroxamic acid groups (N–OH) are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor degradation via HPLC with UV detection at 254 nm .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C. Short-term stability studies (40°C/75% RH for 1 month) show <5% degradation in sealed amber vials .

- Oxidative stability : Avoid peroxides or strong oxidizers (e.g., KMnO₄), as benzodioxole rings may undergo ring-opening reactions .

Which in vitro assays are suitable for evaluating bioactivity, and how are conflicting cytotoxicity data interpreted?

Q. Advanced Research Focus

- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa). IC₅₀ values <10 µM indicate potent activity. Normalize data against positive controls (e.g., doxorubicin) .

- SRB assay : Quantifies cell proliferation via protein content. Discrepancies between MTT and SRB results may arise from non-mitochondrial toxicity mechanisms .

- Data reconciliation : Use dose-response curves and statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess reproducibility. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

What computational methods predict the compound’s reactivity and binding affinity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzodioxole moiety exhibits high electron density, favoring interactions with π-deficient targets .

- Molecular docking : Use AutoDock Vina to model binding to histamine H₁ receptors. Compare results with known antihistaminic agents (e.g., N-(1,3-Benzodioxol-5-yl)quinoline derivatives) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

How are impurities characterized during synthesis, and what thresholds are acceptable?

Q. Basic Research Focus

- HPLC-MS : Detect impurities at levels ≥0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Thresholds : Follow ICH Q3A guidelines: ≤0.15% for unidentified impurities, ≤0.05% for genotoxic species .

- Isolation : Use preparative TLC (silica gel, ethyl acetate/hexane) to isolate impurities for structural elucidation via 2D NMR .

What strategies mitigate low solubility in aqueous buffers for in vivo studies?

Q. Advanced Research Focus

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility .

- Prodrug design : Introduce phosphate or ester groups at the hydroxamic acid moiety for improved bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in physiological buffers .

How is the compound’s environmental impact assessed in laboratory waste streams?

Q. Advanced Research Focus

- Biodegradation : Aerobic soil metabolism studies (OECD 307) show half-life <30 days under standard conditions .

- Aquatic toxicity : Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L) indicate low environmental risk .

- Waste treatment : Neutralize with 1 M NaOH, followed by activated carbon filtration to adsorb residual compound .

What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Q. Advanced Research Focus

- ¹³C NMR : Compare carbonyl (C=O) and imine (C=N) chemical shifts. For example, a δ ~170 ppm signal confirms carboxamide tautomer dominance .

- X-ray crystallography : Resolve tautomeric structures via single-crystal analysis. Hydrogen bonding patterns (e.g., N–H⋯O) stabilize specific forms .

- Variable-temperature NMR : Track tautomer interconversion rates by analyzing peak coalescence at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.